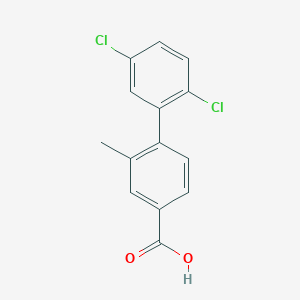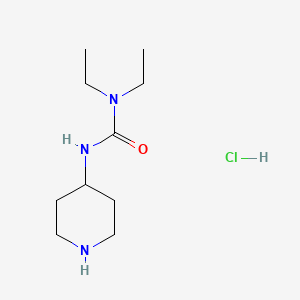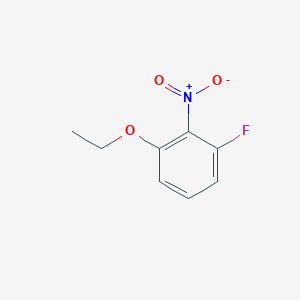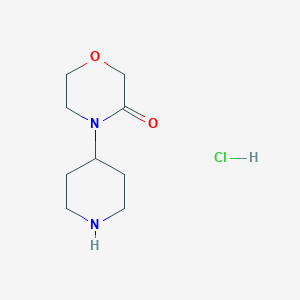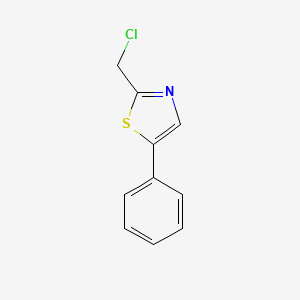
2-(Chloromethyl)-5-phenyl-1,3-thiazole
説明
Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are used in various chemical reactions as alkylating agents . The chloromethyl group can be introduced into a molecule through a process known as chloromethylation .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of a compound with chloromethane or a similar reagent . A Lewis base catalyst may be used to promote nucleophilic substitutions .Molecular Structure Analysis
The molecular structure of chloromethyl compounds can be analyzed using various spectroscopic techniques . The presence of the chloromethyl group can influence the electronic properties of the molecule .Chemical Reactions Analysis
Chloromethyl compounds can undergo various chemical reactions, including nucleophilic substitutions . These reactions can be influenced by factors such as the presence of a catalyst and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can be influenced by factors such as the presence of other functional groups in the molecule .科学的研究の応用
Chemical Properties and Synthesis Routes
The chemical properties, purification techniques, application areas, and market prospects of 2-(chloromethyl)-5-phenyl-1,3-thiazole have been extensively reviewed. This compound serves as a crucial raw material in chemical synthesis, offering various routes of production from different initial raw materials. Its versatility in synthetic chemistry underscores its importance in the development of new materials and chemicals with diverse applications (Huang Jin-yan, 2010).
Synthesis of Novel Compounds
The compound has been instrumental in the synthesis of new chemical entities. For instance, it has been used to create novel anellated 4H-1,4,2-diazaphospholes, highlighting its role in developing phosphorus-containing heterocycles with potential applications in materials science and organophosphorus chemistry (W. Betzl, C. Hettstedt, K. Karaghiosoff, 2013). Furthermore, its application in the preparation of thiazole derivatives showcases its utility in generating compounds with varied functional groups, offering pathways to explore new biological activities (G. Hillstrom, M. A. Hockman, R. Murugan, E. Scriven, James R. Stout, Jason Yang, 2001).
Biological and Pharmacological Applications
The versatility of 2-(chloromethyl)-5-phenyl-1,3-thiazole extends into the realm of pharmacology, where its derivatives have been explored for antimicrobial, anticancer, and corrosion inhibition properties. Novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have demonstrated potent anticancer activities, reflecting the compound's significance in drug discovery and development (S. M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, Y. Mabkhot, 2017). These findings suggest the potential of 2-(chloromethyl)-5-phenyl-1,3-thiazole derivatives in creating new therapeutic agents targeting various diseases.
Material Science and Corrosion Inhibition
In material science, the derivatives of 2-(chloromethyl)-5-phenyl-1,3-thiazole have been examined for their corrosion inhibition properties, showcasing the compound's application in protecting metals from corrosion. This underlines its importance in industrial applications where corrosion resistance is crucial for material longevity and safety (V. Saraswat, M. Yadav, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-5-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJHXSCVDJNWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-phenyl-1,3-thiazole | |
CAS RN |
859470-58-9 | |
| Record name | 2-(chloromethyl)-5-phenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




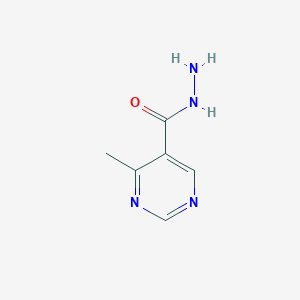
![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
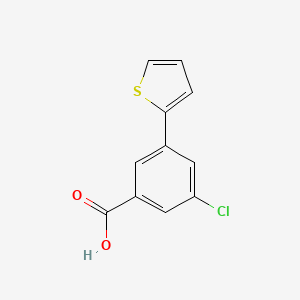
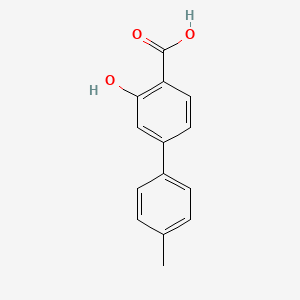
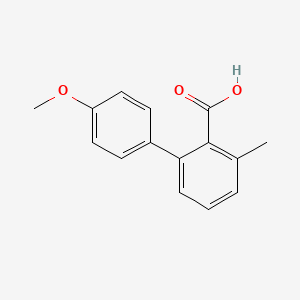
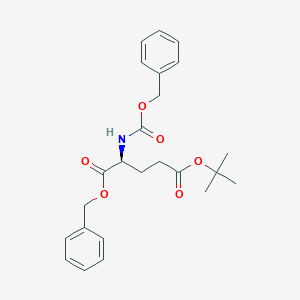
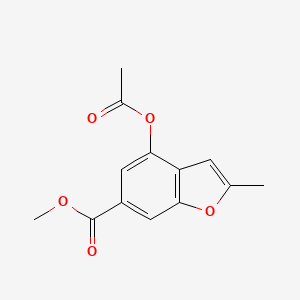
![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)

